ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
Overview
Description
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate is a chemical compound with the molecular formula C18H17ClN2O3S It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate involves the reaction between phenothiazine-2-ethylcarbamate and 3-chloropropionyl chloride. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Amide Formation: Phenothiazine-2-ethylcarbamate reacts with 3-chloropropionyl chloride to form this compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The phenothiazine moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the phenothiazine core.
Scientific Research Applications
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate involves its interaction with molecular targets in biological systems. The phenothiazine core is known to interact with various receptors and enzymes, potentially affecting cellular processes. The exact pathways and targets depend on the specific context of its use, such as its role in pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Ethacizine: A related compound used as an antiarrhythmic agent.
Phenothiazine Derivatives: Other derivatives of phenothiazine with varying substituents and pharmacological properties.
Uniqueness
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenothiazine core with a chloropropanoyl group and carbamate functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)20-12-7-8-16-14(11-12)21(17(22)9-10-19)13-5-3-4-6-15(13)25-16/h3-8,11H,2,9-10H2,1H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLNLVIQJYXVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378172 | |
Record name | ZINC03882437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34749-22-9, 119407-03-3 | |
Record name | Ethyl N-[10-(3-chloro-1-oxopropyl)-10H-phenothiazin-2-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34749-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ZINC03882437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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